molecular formula C10H11ClO4 B3075383 2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone CAS No. 103040-51-3

2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone

Cat. No.: B3075383
CAS No.: 103040-51-3
M. Wt: 230.64 g/mol
InChI Key: YYZOHIUWSIOMEW-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone (CAS 103040-51-3) is a high-purity chemical compound offered for research and development purposes. This molecule, with the molecular formula C 10 H 11 ClO 4 and a molecular weight of 230.64 g/mol, features a unique structure consisting of a chloroacetophenone backbone substituted with hydroxyl and methoxy groups on the aromatic ring . This specific arrangement of electron-donating groups is significant as it influences the compound's electron density, stability, and reactivity, making it a valuable intermediate in organic synthesis . Research Value and Potential Applications: The primary research value of this compound lies in its role as a versatile synthetic building block. The reactive chloro and carbonyl groups serve as excellent handles for further chemical transformations. Researchers can utilize this compound in various reaction types, including nucleophilic substitutions and condensations, to construct more complex molecular architectures. While specific biological data for this exact compound is not widely reported in the available literature, structurally similar chloroethanone derivatives are frequently employed in medicinal chemistry as key intermediates for the synthesis of potential therapeutics, such as thiazole derivatives, and in materials science . Its properties suggest potential for development in novel synthetic methodologies. Handling and Compliance: This product is intended for research use only in a laboratory setting and is not suitable for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c1-14-6-3-7(12)10(8(13)5-11)9(4-6)15-2/h3-4,12H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZOHIUWSIOMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone typically involves the chlorination of 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone. One common method includes the reaction of 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone involves its interaction with various molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of hydroxy and methoxy groups enhances its ability to form hydrogen bonds and interact with biological macromolecules .

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name: 2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
  • CAS Number : 103040-51-3
  • Molecular Formula : C₁₀H₁₁ClO₄
  • Molecular Weight : 230.65 g/mol

Synthesis
This compound is synthesized via a multi-step process:

Baeyer-Villiger Oxidation: 3,4-Dimethoxybenzaldehyde undergoes oxidation to yield 3,4-dimethoxyphenol .

Chloroacetonitrile Reaction: The phenol intermediate reacts with chloroacetonitrile in the presence of ZnCl₂, forming an iminium intermediate. Subsequent treatment with hydrochloric acid yields the final product .

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and synthesis routes:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Synthesis References
This compound C₁₀H₁₁ClO₄ 230.65 -OH (C2), -OCH₃ (C4, C6), -Cl (Cα) Synthesized via Baeyer-Villiger oxidation and chloroacetonitrile reaction .
2-Chloro-1-(2-hydroxy-4,5-dimethylphenyl)ethanone C₁₀H₁₁ClO₂ 198.65 -OH (C2), -CH₃ (C4, C5), -Cl (Cα) Prepared via Fries rearrangement of 3,4-dimethylphenyl chloroacetate with AlCl₃ .
2-Chloro-1-(2,4-dimethoxyphenyl)ethanone C₁₀H₁₁ClO₃ 214.65 -OCH₃ (C2, C4), -Cl (Cα) Reported molecular mass: 214.645; ChemSpider ID: 3095285 .
2-Chloro-1-(2-fluoro-4,6-dimethoxyphenyl)ethanone C₁₀H₁₀ClFO₃ 232.64 -F (C2), -OCH₃ (C4, C6), -Cl (Cα) CAS: 406214-69-5; fluorine substitution alters electronic properties .
2-Ethoxy-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone C₁₂H₁₆O₅ 240.26 -OH (C2), -OCH₃ (C4, C6), -OCH₂CH₃ (Cα) Synthesized via partial methylation of α-ethoxyphloroacetophenone .
2-(Benzoyloxy)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone C₁₇H₁₆O₆ 328.31 -OH (C2), -OCH₃ (C4, C6), -OCOC₆H₅ (Cα) Hoesch reaction with benzoyloxyacetonitrile; m.p. 120–122°C .

Impact of Substituents on Physicochemical Properties

Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: The presence of -OH at C2 and -OCH₃ at C4/C6 (target compound) enhances hydrogen bonding and solubility in polar solvents compared to analogs lacking hydroxyl groups (e.g., 2-Chloro-1-(2,4-dimethoxyphenyl)ethanone) . Methoxy vs. Methyl: Methoxy groups increase electron-donating effects, stabilizing the aromatic ring, whereas methyl groups (e.g., in 2-Chloro-1-(2-hydroxy-4,5-dimethylphenyl)ethanone) contribute steric bulk without significant electronic effects .

Halogen Substitution: Chlorine (Cl): The α-chloro group in the target compound increases electrophilicity, making it reactive toward nucleophilic substitution. This contrasts with fluorine-substituted analogs (e.g., 2-Chloro-1-(2-fluoro-4,6-dimethoxyphenyl)ethanone), where fluorine’s electronegativity alters resonance stabilization . Positional Effects: Chlorine at Cα (acetyl position) vs. aromatic positions (e.g., 2-chloro-1-(3-chloro-2-hydroxy-4,6-dimethoxyphenyl)ethanone) significantly impacts reactivity and intermolecular interactions .

Biological Activity

2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone is an organic compound with potential biological significance. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula: C10H11ClO4
  • IUPAC Name: this compound
  • The compound features a chlorinated ethanone structure with hydroxy and methoxy substituents that enhance its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The presence of hydroxy and methoxy groups allows for effective hydrogen bonding and interaction with enzymes or receptors, potentially modulating their activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and antifungal activities. These properties are essential for exploring therapeutic applications in combating infections caused by bacteria and fungi .

Antiproliferative Effects

The compound has been investigated for its antiproliferative effects against various cancer cell lines. It may inhibit cell growth by targeting specific signaling pathways involved in cell proliferation. This property is particularly relevant for developing treatments for cancers characterized by excessive cell growth .

Study on Antiviral Activity

In a study evaluating the antiviral effects of related chalcone derivatives, compounds demonstrated the ability to suppress viral replication significantly. For instance, a derivative similar to this compound was shown to reduce viral replication in cell cultures without significant cytotoxicity, highlighting its potential as a therapeutic agent against viral infections .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits reactivity toward thiols, which is crucial for understanding its mechanism of action in biological systems. The compound's electrophilic nature allows it to form covalent bonds with thiol groups in proteins, which can lead to alterations in protein function and cellular responses .

Comparative Analysis

Compound Biological Activity Mechanism
This compoundAntimicrobial, AntiproliferativeEnzyme interaction, Thiol reactivity
1-(2-Hydroxy-4-methoxyphenyl)ethanoneModerate antibacterialLess reactive than chlorinated derivative
1-(3-Chloro-2-hydroxy-4,6-dimethoxyphenyl)ethanoneSimilar activity profileChlorine positioning affects reactivity

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone, and how do reaction conditions affect yields?

Methodological Answer: The compound is synthesized via selective methylation of 1-(2,4,6-trihydroxyphenyl)ethanone. Two optimized protocols are reported:

  • Method A : Reacting 2′,4′,6′-trihydroxyacetophenone with dimethyl sulfate (2.05 eq) and K₂CO₃ (2.1 eq) in acetone under argon at 0°C to room temperature for 17 hours, yielding 99% after filtration and concentration .
  • Method B : Refluxing the same precursors with K₂CO₃ (2.3 eq) in acetone for 5 hours, achieving 84.2% yield after silica gel chromatography .
    Key Variables : Reaction time, temperature, and purification methods significantly impact yields. Method A emphasizes inert conditions and shorter workup, while Method B requires longer heating but simpler purification.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : Used to confirm substitution patterns (e.g., hydroxyl and methoxy groups). For example, in chalcone derivatives, distinct proton signals for aromatic methoxy (δ 3.8–3.9 ppm) and hydroxyl groups (δ 13.30 ppm) are observed .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely employed for small-molecule refinement. The compound’s derivatives, such as flavones, are resolved using high-resolution data and twinned crystals .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]+ calculated for C₂₀H₂₀O₆: 357.1333, observed: 357.1343) .

Advanced Research Questions

Q. How can researchers reconcile contradictions in reported synthetic yields or reaction outcomes?

Methodological Answer: Discrepancies arise from variations in:

  • Reagent Ratios : Excess dimethyl sulfate (2.05 eq vs. 2.3 eq) may improve methylation efficiency .
  • Temperature Control : Prolonged reflux (Method B) vs. ambient conditions (Method A) influence side reactions and byproduct formation.
  • Purification : Silica gel chromatography (Method B) enhances purity but reduces yield compared to direct concentration (Method A).
    Experimental Design Tip : Conduct controlled studies to isolate variables (e.g., temperature gradients, stoichiometry) and use HPLC or TLC to monitor reaction progress .

Q. What is the compound’s role in synthesizing bioactive flavonoids, and how does its reactivity enable this?

Methodological Answer: The compound serves as a key intermediate in flavonoid synthesis:

  • Chalcone Formation : Base-catalyzed aldol condensation with aldehydes (e.g., 4-allyloxybenzaldehyde) yields chalcones (76% yield), which are cyclized to flavones using iodine/DMSO at 140°C .
  • Functionalization : The 2-hydroxy group participates in hydrogen bonding, directing regioselective cyclization, while the chloro and methoxy groups stabilize intermediates via resonance .

Q. How can computational modeling enhance understanding of its reactivity or interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict conformational stability of derivatives, such as 3D visualization of chalcone intermediates .
  • Docking Studies : Model interactions with biological targets (e.g., IP6K2 enzymes) to rationalize inhibitory activity of flavonoid derivatives .
  • DFT Calculations : Analyze electronic effects of substituents (e.g., chloro vs. fluoro analogs) on aromatic ring reactivity .

Q. How do substituent modifications (e.g., chloro, methoxy) impact its physicochemical and biological properties?

Methodological Answer:

  • Chloro Group : Enhances electrophilicity at the ketone position, facilitating nucleophilic attacks in heterocycle synthesis (e.g., antibiotics) .
  • Methoxy Groups : Increase lipophilicity and steric hindrance, affecting solubility and binding affinity in bioactive derivatives (e.g., apigenin analogs) .
  • Hydroxy Group : Critical for hydrogen bonding in enzyme active sites, as seen in Acinetobacter sp.-mediated reductions (99.9% stereoselectivity at pH 7.6) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
Reactant of Route 2
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2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone

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